molecular formula C13H11N3O2S2 B606888 CycLuc1 CAS No. 1247879-16-8

CycLuc1

Katalognummer: B606888
CAS-Nummer: 1247879-16-8
Molekulargewicht: 305.37
InChI-Schlüssel: HBZBAMXERPYTFS-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Significance of BLI in Contemporary Biological Research

Bioluminescence imaging (BLI) has become an indispensable method for the noninvasive visualization of cellular and molecular events within living animals. aacrjournals.orgacs.org This technique is a cornerstone of preclinical research, enabling scientists to understand disease processes, track cell populations, and evaluate the efficacy of potential therapies in real-time. aacrjournals.orginnoserlaboratories.com The power of BLI lies in its high signal-to-noise ratio, as most tissues produce virtually no background light, which allows for highly sensitive detection. frontiersin.org

In a typical BLI experiment, cells of interest are genetically engineered to express a luciferase enzyme. acs.org When the corresponding substrate, a luciferin, is administered to the animal, the luciferase catalyzes a chemical reaction that produces light. frontiersin.orgmdpi.com This emitted light is then captured by a sensitive camera to generate an image, providing a spatial and temporal map of the biological process under investigation. acs.orgfrontiersin.org BLI is widely employed in oncology to monitor tumor growth and metastasis, as well as in studies of infectious diseases, gene expression, and cell migration. aacrjournals.orginnoserlaboratories.comfrontiersin.orgnih.gov

Evolution of Luciferin Substrates for Enhanced In Vivo Imaging

The most commonly used system in BLI involves firefly luciferase (FLuc) and its natural substrate, D-luciferin. frontiersin.org However, the effectiveness of in vivo BLI using D-luciferin is often constrained by factors such as low photon production and significant light attenuation by animal tissues. aacrjournals.org Hemoglobin in the blood readily absorbs light in the blue-to-green part of the spectrum, limiting the sensitivity of detection for cells located deep within the body. acs.org Furthermore, D-luciferin exhibits poor uptake into the brain, hindering studies of neurological processes and intracranial tumors. aacrjournals.orgnih.gov

These limitations have spurred the development of new luciferin substrates and engineered luciferases. acs.org Research efforts have focused on creating synthetic luciferin analogs with improved properties, such as enhanced brightness, better cell permeability, and red-shifted light emission. acs.orgd-nb.info Light with longer wavelengths (in the red to near-infrared spectrum) penetrates tissue more effectively, reducing scattering and absorption and thus improving imaging sensitivity and resolution in deep tissues. acs.orgmdpi.com The development of aminoluciferins, by replacing a hydroxyl group on D-luciferin with an amino group, was an early step in this evolution, leading to substrates with altered emission spectra and enzyme affinity. acs.org This ongoing evolution of substrates is critical for pushing the boundaries of what can be visualized with BLI in living subjects.

Overview of CycLuc1 as an Advanced Bioluminescent Substrate

This compound, a synthetic cyclic alkylamino-luciferin, has emerged as a significant advancement in the field of bioluminescent substrates. acs.orgmayo.edu It was developed to overcome the key limitations of D-luciferin, offering superior characteristics for in vivo imaging. aatbio.com A primary advantage of this compound is its enhanced light output; it produces a significantly brighter signal than D-luciferin, often at much lower concentrations. nih.govaatbio.comresearchgate.net This increased photon flux allows for more sensitive detection of luciferase-expressing cells.

Structurally, this compound's higher lipophilicity compared to D-luciferin is thought to contribute to its improved ability to cross cellular membranes and, notably, the blood-brain barrier. researchgate.netnih.gov This property makes this compound particularly valuable for neuro-imaging and studying intracranial diseases like glioblastoma. nih.govmayo.edunih.gov Furthermore, the light emission from the this compound-luciferase reaction is red-shifted, with a peak wavelength around 599-604 nm, which allows for deeper tissue penetration and less signal attenuation compared to the light produced by D-luciferin. mdpi.commedchemexpress.comapexbt.com Studies have shown that this compound provides a more sustained signal over time, benefiting longitudinal studies that require longer observation periods. glpbio.com These combined attributes position this compound as a superior substrate for a range of demanding preclinical BLI applications, especially for sensitive imaging in the brain and other deep tissues. mayo.edutargetmol.com

Data Tables

Table 1: Comparison of Physicochemical and Bioluminescent Properties

Property This compound D-luciferin
Type Synthetic cyclic alkylamino-luciferin mayo.eduaatbio.com Natural substrate of firefly luciferase nih.gov
Molecular Weight 305.38 g/mol glpbio.com 280.32 g/mol
Lipophilicity (XLogP) 2.6 nih.gov 0.9 nih.gov
Peak Emission Wavelength ~599-604 nm medchemexpress.comglpbio.comtocris.com ~560 nm mdpi.com
Relative Brightness ~3.2-fold more light than D-luciferin aatbio.com Standard reference

| Blood-Brain Barrier Permeability | Enhanced permeability nih.govmedchemexpress.comtargetmol.com | Limited permeability aacrjournals.orgnih.gov |

Table 2: Performance in Preclinical Imaging Studies

Application Area Finding with this compound Comparative Performance with D-luciferin Reference(s)
Brain Imaging (Cardiovascular Nuclei) Produced 3- to 4-fold greater bioluminescent emission at 10- to 20-fold lower concentrations. Signal persisted for up to 1 hour, while D-luciferin signal was minimal with reduced exposure times. nih.govnih.gov
Intracranial Glioblastoma (Early Stage) Resulted in ~8-fold greater photon flux and less variability. D-luciferin produced a significantly weaker and more variable signal. aacrjournals.orgmayo.edu

| Infectious Disease (Leishmaniasis, Trypanosomiasis) | Proved highly efficacious even at a 20-fold lower dose. | this compound at low doses produced signals comparable to standard high doses of D-luciferin. | nih.govnih.gov |

Eigenschaften

IUPAC Name

(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBAMXERPYTFS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Development and Design Principles of Cycluc1

Historical Context and Rationale for Synthetic Luciferins

The bioluminescent reaction involving firefly luciferase and D-luciferin has been utilized in biological research for decades, initially in in vitro assays for detecting substances like ATP rsc.org. The prospect of using bioluminescence in living animals presented significant opportunities for non-invasive monitoring of biological events news-medical.net. However, the inherent limitations of D-luciferin for in vivo applications became apparent. D-luciferin exhibits limited tissue penetration due to its emission spectrum peaking around 560 nm at room temperature, shifting to approximately 612 nm at 37°C, with some emission extending beyond 650 nm mdpi.comnih.gov. Light at longer wavelengths, particularly in the near-infrared (NIR) range, is less absorbed by biological tissues like hemoglobin and water, allowing for deeper tissue penetration and improved signal detection spiedigitallibrary.orgacs.org. Furthermore, D-luciferin's ability to cross biological barriers, such as the blood-brain barrier (BBB), is restricted, limiting its utility for imaging in the central nervous system news-medical.netnih.gov.

The rationale for developing synthetic luciferins stems directly from the need to overcome these limitations of natural D-luciferin. The goals of synthetic luciferin design include achieving brighter and more sustained light output, shifting the emission spectrum to longer wavelengths (red-shifted or NIR) for better tissue penetration, and enhancing permeability across biological barriers acs.orgresearchgate.netrsc.orgucl.ac.uk. By chemically modifying the D-luciferin structure, researchers aim to create substrates with optimized properties for in vivo BLI, enabling more sensitive and accurate reporting of biological processes in various tissues and organs, including those located deep within the body or behind restrictive barriers like the BBB news-medical.netacs.orgucl.ac.uk.

Structural Modifications and Design Strategies Leading to CycLuc1

The development of this compound is a result of targeted structural modifications and design strategies aimed at improving upon the properties of D-luciferin. This compound is a synthetic cyclic alkylaminoluciferin analog merckmillipore.comsigmaaldrich.com. It is an aminoluciferin that incorporates a fused five-membered indoline ring news-medical.net. This structural feature distinguishes it from D-luciferin and contributes to its enhanced characteristics news-medical.net.

Design for Improved Bioluminescent Output

Several design strategies were employed to improve the bioluminescent output of synthetic luciferins, including this compound. One approach involves modifying the luciferin structure to influence the electronic charge distribution of the oxyluciferin product, which determines the emission color acs.org. Replacing substituent groups or extending the conjugation on the luciferin molecule can lead to red-shifted emission acs.org. This compound displays near-infrared (NIR) emission, with a peak luminescence wavelength reported around 599 nm or 604 nm cenmed.comtocris.comglpbio.commedchemexpress.com. This red-shifted emission contributes to better tissue penetration compared to the shorter wavelengths of D-luciferin's peak emission news-medical.netnih.gov.

Beyond spectral properties, the design of this compound also focused on improving its interaction with luciferase. This compound has been shown to bind to firefly luciferase with higher affinity compared to D-luciferin merckmillipore.comsigmaaldrich.comnih.gov. The Michaelis constant (Km) for this compound with firefly luciferase is significantly lower (0.1 µM) than that for D-luciferin (6.76 µM), indicating a higher affinity of the enzyme for this compound nih.gov. This higher affinity allows this compound to elicit greater photon emission at lower concentrations than D-luciferin nih.govnih.gov. Studies have demonstrated that this compound can yield a significantly higher bioluminescent signal than D-luciferin at equivalent or even lower substrate concentrations nih.govmerckmillipore.comsigmaaldrich.commedchemexpress.com. For instance, this compound administration resulted in a three- to fourfold greater bioluminescent emission in certain brain regions at 10- to 20-fold lower substrate concentrations compared to D-luciferin nih.gov. The increased rigidity and restricted bond rotation within the this compound structure, potentially due to the fused ring, have been hypothesized to contribute to its increased relative quantum yield nih.gov.

Design for Enhanced Biological Barrier Permeability

A key limitation of D-luciferin for in vivo imaging, particularly in the brain, is its limited ability to cross biological barriers like the blood-brain barrier news-medical.netnih.gov. The design of this compound addressed this challenge by incorporating structural features aimed at enhancing its permeability. This compound is described as a brain-penetrant or blood-brain barrier permeable luciferase substrate cenmed.comtocris.comglpbio.commedchemexpress.com.

The enhanced permeability of this compound is attributed, in part, to its increased lipophilicity compared to D-luciferin nih.govnih.govresearchgate.net. The XLogP of this compound is reported as 2.6, while that of D-luciferin is 0.9 nih.gov. This higher lipophilicity is believed to facilitate its passage across lipophilic biological membranes, including the blood-brain barrier, likely through simple diffusion nih.govresearchgate.net. This improved permeability allows this compound to access luciferase expressed in deep brain regions, which is challenging with D-luciferin nih.gov.

While increased lipophilicity plays a role, research also suggests that the intrinsic permeability across the cell membrane is a predominant factor influencing the distribution of luciferase substrates like this compound and D-luciferin nih.gov. Although the efflux transporter breast cancer resistance protein (Bcrp) was initially considered a major factor limiting D-luciferin brain distribution, studies indicate that low intrinsic permeability is a more significant determinant for both D-luciferin and this compound nih.gov. Nevertheless, the enhanced lipophilicity designed into the this compound structure contributes to its improved ability to traverse these barriers compared to the less lipophilic D-luciferin nih.govresearchgate.net.

Mechanistic Insights into Cycluc1 Bioluminescence

Enzymatic Interactions with Firefly Luciferase (FLuc)

CycLuc1 interacts with firefly luciferase as a substrate, undergoing the catalytic process that results in bioluminescence news-medical.nettocris.comrndsystems.com. While the general reaction mechanism is similar to that of D-luciferin, the structural differences in this compound lead to altered enzymatic interactions and resulting bioluminescent properties researchgate.netnih.govnih.gov.

Substrate Affinity and Kinetic Parameters (K_m_ values)

Studies have investigated the affinity of this compound for firefly luciferase, often comparing it to the natural substrate D-luciferin. This compound has been reported to bind to luciferase with higher affinity than aminoluciferin and D-luciferin merckmillipore.com. Apparent K_m_ values for this compound with firefly luciferase have been reported. One source indicates K_m_ values of 0.10 and 1.06 µM for this compound researchgate.netmdpi.comresearchgate.net. Another study comparing this compound and D-luciferin reported K_m_ values of 0.1 μM for this compound and 6.76 μM for D-luciferin, indicating a significantly lower K_m_ (higher apparent affinity) for this compound with wild-type firefly luciferase nih.gov. The apparent K_m_ value for ATP also depends on the luciferin substrate and is much lower for this compound compared to D-luciferin nih.gov.

Here is a table summarizing reported K_m_ values:

SubstrateEnzymeK_m (µM)Reference
This compoundFirefly Luciferase (FLuc)0.10 nih.govresearchgate.netmdpi.comresearchgate.net
This compoundFirefly Luciferase (FLuc)1.06 researchgate.netmdpi.comresearchgate.net
This compoundFirefly Luciferase (FLuc)~2 sigmaaldrich.com
D-luciferinFirefly Luciferase (FLuc)6.76 nih.gov
D-luciferinFirefly Luciferase (FLuc)~2 sigmaaldrich.com

Note: Different experimental conditions and luciferase variants may contribute to variations in reported K_m_ values.

Influence on Bioluminescence Quantum Yield and Photon Flux

This compound has demonstrated superior light output compared to D-luciferin in certain contexts, particularly in live cells and in vivo imaging news-medical.netmerckmillipore.comacs.org. This enhanced performance is attributed to factors including improved cell permeability and potentially a higher relative quantum yield news-medical.netnih.govrsc.org.

In in vitro settings with wild-type FLuc, some studies initially showed lower light emission from aminoluciferins, including this compound, compared to D-luciferin nih.gov. However, this compound has been shown to emit significantly more light than aminoluciferin (5.7-fold) and D-luciferin (3.2-fold) in certain in vitro assays, with its superior light output maintained over a wide concentration range (1-100 µM) merckmillipore.comnih.gov. Even at high substrate concentrations, this compound's light emission can be equivalent to or exceed that of D-luciferin nih.govacs.org.

In vivo, this compound has consistently shown higher photon emission than D-luciferin, often at lower concentrations news-medical.netresearchgate.netmayo.edu. For instance, in vivo bioluminescent signals from the paraventricular nucleus (PVN) were greater following this compound administration relative to D-luciferin researchgate.net. In intracranial glioblastoma xenografts, this compound resulted in significantly higher photon flux compared to D-luciferin mayo.eduaacrjournals.org. One study reported an approximately 8-fold greater photon flux with 25 mg/kg this compound compared to 150 mg/kg D-luciferin in early-stage xenografts mayo.eduaacrjournals.org. This enhanced photon flux contributes to improved sensitivity in BLI, especially in deeper tissues news-medical.netspringermedizin.de.

The increased relative quantum yield of this compound has been hypothesized to be due to its increased rigidity and restricted bond rotation compared to D-luciferin nih.govnih.gov.

Molecular Basis of Enhanced Light Emission

The enhanced light emission observed with this compound, particularly in vivo, is likely a combination of factors related to its molecular structure and interaction with FLuc. The fused pyrrolidine ring in this compound, replacing the hydroxyl group of D-luciferin, is a key structural modification researchgate.netnih.govnih.gov. This alteration influences the electronic properties of the molecule, contributing to a red-shifted emission spectrum researchgate.netnih.gov.

Furthermore, the increased lipophilicity of this compound (XLogP 2.6) compared to D-luciferin (XLogP 0.9) contributes to its enhanced ability to cross biological membranes, including the blood-brain barrier news-medical.netnih.govtocris.comrndsystems.commerckmillipore.comglpbio.comresearchgate.net. While initial hypotheses suggested superior brain distribution of this compound due to its lipophilicity, studies have indicated that the limited brain distribution of both D-luciferin and this compound is predominantly influenced by their low intrinsic permeability across the cell membrane, with efflux transporters like Bcrp playing a relatively minor role nih.govnih.gov. However, the improved brain penetration of this compound compared to D-luciferin is still a noted advantage for neuroimaging applications news-medical.nettocris.comrndsystems.commerckmillipore.comglpbio.commedchemexpress.com.

The increased rigidity and restricted bond rotation imparted by the cyclic structure are also believed to contribute to a higher relative quantum yield of bioluminescence compared to more flexible aminoluciferins nih.govnih.gov. This structural feature may lead to a more efficient conversion of chemical energy into light nih.govnih.gov.

Moreover, while wild-type FLuc can utilize this compound, some studies suggest that mutant luciferases can recover or improve activity with this compound, indicating that specific enzyme-substrate pairings can further optimize light output nih.govnih.govspringermedizin.deacs.org.

Photophysical Properties of this compound and its Emitting Species

This compound exhibits distinct photophysical properties that are advantageous for bioluminescence imaging. A key characteristic is its red-shifted emission spectrum compared to D-luciferin news-medical.netrndsystems.comresearchgate.netnih.govspringermedizin.demedchemexpress.commedilumine.com. The peak luminescence wavelength of this compound is typically reported around 599 nm or 600 nm, extending into the orange to red or near-infrared (NIR) window tocris.comrndsystems.comglpbio.comresearchgate.netmedchemexpress.commedilumine.combio-techne.comd-nb.info. This is longer than the peak emission of D-luciferin with wild-type FLuc, which is typically around 560 nm (yellow-green) mdpi.commdpi.com.

The red-shift in emission wavelength is attributed to the electron-donating effect of the fused N-hetero ring in this compound researchgate.netmdpi.com. Longer wavelengths of light penetrate tissues more effectively due to reduced absorption and scattering, which is particularly beneficial for in vivo imaging and accessing deeper tissues like the brain news-medical.netresearchgate.netspringermedizin.demedchemexpress.commedilumine.comd-nb.info.

The emitting species in the firefly bioluminescence reaction is electronically excited oxyluciferin mdpi.commdpi.comescholarship.org. With this compound as the substrate, the resulting oxyluciferin analog retains structural features that influence its excited state properties and thus the wavelength of emitted light researchgate.netnih.govmdpi.compnas.org. The specific molecular structure of the this compound-derived oxyluciferin, influenced by the fused ring, dictates the energy level transitions that result in the observed red-shifted photons researchgate.netnih.govmdpi.compnas.org.

Here is a table summarizing the emission properties:

SubstrateEnzymeEmission Peak (nm)ColorReference
This compoundFirefly Luciferase (FLuc)599NIR/Orange tocris.comrndsystems.comresearchgate.netmedchemexpress.combio-techne.com
This compoundFirefly Luciferase (FLuc)600Orange tocris.combio-techne.com
This compoundFirefly Luciferase (Luc2)~600Green shifted springermedizin.de
This compoundFirefly Luciferase (Akaluc)~600Green shifted springermedizin.de
This compoundFirefly Luciferase (CBG99)~640Red shifted springermedizin.de
This compoundFirefly Luciferase (CBR2)~640Red shifted springermedizin.de
This compoundFirefly Luciferase604NIR glpbio.com
D-luciferinFirefly Luciferase (FLuc)560Yellow-green mdpi.commdpi.com
D-luciferinFirefly Luciferase (Luc2)610- springermedizin.de

Note: Emission wavelengths can be influenced by factors such as pH and the specific luciferase variant used. mdpi.com

Preclinical in Vitro Research Applications of Cycluc1

Cellular Uptake and Intracellular Substrate Permeability Studies

Efficient cellular uptake and intracellular permeability are critical factors for the performance of luciferase substrates in cell-based assays, as the substrate must reach the intracellular luciferase enzyme to produce light. Studies have investigated the permeability of CycLuc1 across cell membranes.

Research indicates that the limited brain distribution observed with both D-luciferin and this compound in vivo is predominantly influenced by their relatively low intrinsic permeability across the cell membrane nih.gov. While efflux transporters like Breast Cancer Resistance Protein (Bcrp) can play a role in substrate distribution, their impact on the limited brain access of these compounds appears relatively minor compared to the intrinsic permeability characteristics nih.gov.

This compound is described as cell permeable tocris.combio-techne.commerckmillipore.com. The chemical structure of this compound, which includes a fused pyrrolidine moiety, contributes to its properties, including a higher lipophilicity (XLogP 2.6) compared to D-luciferin (XLogP 0.9) nih.govmdpi.com. This increased lipophilicity is a factor that can enhance cell membrane permeability mdpi.comphysiology.org.

Performance in Cell-Based Reporter Assays

This compound has been evaluated in various cell-based reporter assays to assess its performance compared to D-luciferin and other analogs. These studies highlight its characteristics in the context of intracellular luciferase activity.

Comparative Analysis with D-Luciferin and Other Analogs in Cultured Cells

In cell culture, the performance of this compound relative to D-luciferin can vary depending on substrate concentration and cell type. For certain luciferase-expressing tumor cell lines, such as 4T1, DB7, and CMT-64, D-luciferin can yield higher bioluminescent signals than this compound, particularly at higher substrate concentrations nih.gov. However, this compound may be favored at low substrate concentrations nih.govescholarship.org.

Studies comparing this compound with D-luciferin and AkaLumine-HCl in in vitro parasite detection assays have shown that this compound can demonstrate a higher luminescent signal than both D-luciferin and AkaLumine-HCl for both extracellular and intracellular parasites, including Leishmania infantum, Leishmania major promastigotes, and Trypanosoma brucei, as well as intramacrophage L. infantum and L. major nih.gov. This effect was observed across a range of substrate concentrations for L. infantum promastigotes and at the highest concentration tested for L. major promastigotes and intracellular L. infantum nih.gov.

This compound has also been compared with aminoluciferin. It has been reported that this compound emits approximately 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin, with its superior light output maintained over a concentration range of 1-100 µM merckmillipore.com.

In the context of dual-color bioluminescence systems, this compound has shown specificity for certain red-shifted luciferases. For instance, in T cell hybridomas expressing either green (CBG99) or red (PpyRE9) luciferases, this compound was found to be an inefficient substrate for the green CBG99 luciferase, resulting in a significantly lower signal compared to D-luciferin frontiersin.org. This characteristic allows for the specific detection of PpyRE9 luciferase using this compound frontiersin.org. When both substrates were added simultaneously to activated T cells expressing both luciferases, the resulting spectrum did not show isolated peaks, suggesting competition for the enzyme's active site frontiersin.org. For CD8+ T cells, the fold induction of NFAT-luciferase expression was significantly higher with this compound compared to D-luciferin or a combination of both substrates frontiersin.org. This indicates that separate addition of substrates may be necessary for efficient signal separation in such dual-luciferase systems frontiersin.org.

Live cell studies using HEK293T cells transfected with luciferase genes have shown that this compound, AkaLumine, and NH2-LH2 can yield approximately 4- to 5-fold greater live cell specific activities compared to in vitro results with purified enzymes mdpi.com. This suggests that the cellular environment and substrate permeability play important roles in the observed signal intensity mdpi.com.

Table 1: Comparative In Vitro Performance of this compound vs. D-Luciferin

Cell Type/SystemSubstrate Concentration RangeThis compound Performance vs. D-LuciferinReference
4T1, DB7, CMT-64 tumor cellsLowFavored nih.govescholarship.org
4T1, DB7, CMT-64 tumor cellsHighD-Luciferin favored nih.govescholarship.org
Extracellular Leishmania/TrypanosomaVariedHigher signal nih.gov
Intracellular LeishmaniaVariedHigher signal nih.gov
T cell hybridomas (PpyRE9 luciferase)Not specifiedEfficient substrate frontiersin.org
T cell hybridomas (CBG99 luciferase)Not specifiedInefficient substrate frontiersin.org
HEK293T cells (Luc2 luciferase)Not specified~4-5 fold greater live cell activity mdpi.com

Evaluation Across Diverse Cell Types and Expression Levels

The performance of this compound has been evaluated in various cell types and with different levels of luciferase expression. While some studies primarily focus on in vivo applications across different cell types and implantation sites nih.gov, the underlying principles are relevant to in vitro performance.

In cell culture, the relative performance of this compound and D-luciferin can be dependent on the specific cell line and substrate concentration nih.govescholarship.org. As noted above, in 4T1, DB7, and CMT-64 tumor cells, D-luciferin showed higher signals except at low substrate concentrations where this compound was preferred nih.govescholarship.org.

Studies involving parasitic organisms, including extracellular and intracellular forms, demonstrated that this compound yielded higher luminescent signals compared to D-luciferin and AkaLumine-HCl nih.gov. This suggests its applicability across diverse cellular contexts, including host cells harboring intracellular parasites nih.gov.

In the context of T cell activation, this compound enabled the detection of NFAT-luciferase signals even when T cell stimulation was performed at concentrations significantly below optimal levels frontiersin.org. This indicates a potential for higher sensitivity with this compound in detecting lower levels of luciferase expression or activity in cell-based assays frontiersin.org. The use of this compound for visualizing activation-induced PpyRE9 luciferase was also validated in both CD4+ and CD8+ T cells frontiersin.org.

Research comparing this compound and D-luciferin in HEK293T cells expressing Luc2 luciferase showed that this compound, along with other analogs like AkaLumine, resulted in significantly higher live cell activity compared to in vitro measurements with purified enzyme mdpi.com. This highlights the influence of cellular environment and substrate properties on signal output across different cell types expressing the same luciferase mdpi.com.

The ability of this compound to provide a brighter signal at lower concentrations compared to D-luciferin merckmillipore.comphysiology.orgnih.govspiedigitallibrary.orgnih.gov is also relevant to its performance across different expression levels in vitro. This characteristic can be particularly advantageous when working with cell lines exhibiting lower levels of luciferase expression, potentially allowing for more sensitive detection.

Cell Type/ContextKey Finding Regarding this compound PerformanceReference
4T1, DB7, CMT-64 tumor cells (in vitro)Favored at low substrate concentrations; D-luciferin favored at high concentrations. nih.govescholarship.org
Extracellular/Intracellular Parasites (in vitro)Higher luminescent signal compared to D-luciferin and AkaLumine-HCl. nih.gov
T cells (NFAT-luciferase reporter)Enabled detection at low stimulation levels; validated in CD4+ and CD8+ T cells. frontiersin.org
HEK293T cells (Luc2 luciferase)Significantly higher live cell activity compared to in vitro with purified enzyme. mdpi.com
General (lower expression levels)Potential for higher sensitivity due to brighter signal at lower concentrations compared to D-luciferin. merckmillipore.comphysiology.orgnih.gov

Table 2: this compound Performance Across Diverse Cell Types and Expression Levels

Cell Type/ContextKey Finding Regarding this compound PerformanceReference
4T1, DB7, CMT-64 tumor cells (in vitro)Favored at low substrate concentrations; D-luciferin favored at high concentrations. nih.govescholarship.org
Extracellular/Intracellular Parasites (in vitro)Higher luminescent signal compared to D-luciferin and AkaLumine-HCl. nih.gov
T cells (NFAT-luciferase reporter)Enabled detection at low stimulation levels; validated in CD4+ and CD8+ T cells. frontiersin.org
HEK293T cells (Luc2 luciferase)Significantly higher live cell activity compared to in vitro with purified enzyme. mdpi.com
General (lower expression levels)Potential for higher sensitivity due to brighter signal at lower concentrations compared to D-luciferin. merckmillipore.comphysiology.orgnih.gov

Preclinical in Vivo Research Applications of Cycluc1 in Animal Models

Enhanced Imaging of Deep Tissues and Organs

The ability of CycLuc1 to produce light in the near-infrared spectrum and its brain penetrance contribute to enhanced imaging capabilities, particularly in deeper tissues and organs where light scattering and absorption are significant challenges for traditional substrates like D-luciferin. tocris.comnih.govmdpi.com

Central Nervous System Bioluminescence Imaging

Imaging in the central nervous system (CNS) is challenging due to the blood-brain barrier (BBB) and the depth of the tissue. This compound has shown superiority over D-luciferin for CNS imaging in mice. nih.govcapes.gov.brnih.govacs.org Studies have demonstrated that this compound can readily cross the BBB and access deep brain tissues. nih.govnih.gov For instance, in mice with luciferase expression in the brain striatum, intraperitoneal injection of this compound resulted in a significantly higher signal compared to D-luciferin, even at a lower dose. nih.gov this compound has enabled the detection of low-level luciferase expression in deep brain tissues that were not detectable with D-luciferin. nih.gov It has been successfully used to image gene expression in discrete cardioregulatory brain nuclei like the subfornical organ (SFO) and paraventricular nucleus (PVN), showing a three- to fourfold greater bioluminescent emission compared to D-luciferin at lower concentrations. nih.govphysiology.org

Imaging in Orthotopic and Heterotopic Xenograft Models

This compound has been evaluated in both orthotopic and heterotopic xenograft tumor models. In studies comparing this compound and D-luciferin in glioblastoma (GBM) xenografts, this compound provided a significantly higher photon flux and less variability in intracranial (orthotopic) xenografts, particularly in early-stage tumors. mayo.eduaacrjournals.orgresearchgate.net While the signal intensity was comparable between this compound and D-luciferin in flank (heterotopic) tumor models at equivalent doses, this compound demonstrated superior performance in the more challenging intracranial setting. mayo.edunih.gov

Monitoring Gene Expression in Animal Systems

This compound is a valuable tool for monitoring gene expression in vivo when coupled with a luciferase reporter gene. Its enhanced sensitivity and tissue penetration allow for more robust detection of luciferase activity driven by specific gene promoters. nih.govrsc.org Studies have utilized this compound to significantly enhance in vivo bioluminescence imaging of gene expression in cardiovascular brain regions, such as the SFO and PVN. glpbio.comnih.gov This improved sensitivity facilitates the investigation of molecular events in discrete CNS nuclei. nih.gov

Longitudinal Studies of Dynamic Biological Processes

The improved and more persistent light output observed with this compound compared to D-luciferin makes it suitable for longitudinal studies, allowing for repeated imaging sessions over time to monitor dynamic biological processes such as tumor growth or the persistence of transplanted cells. nih.govmdpi.com While some studies mention longitudinal monitoring using bioluminescence imaging, specific detailed data tables directly comparing this compound's performance in longitudinal studies across different time points compared to other substrates were not extensively available in the search results within the specified scope. eur.nl However, the sustained signal provided by this compound supports its application in such long-term monitoring. nih.gov

Comparative Performance in Various In Vivo Models

This compound has been directly compared to D-luciferin in several in vivo animal models, consistently demonstrating advantages in specific contexts. In mouse xenograft tumor models, this compound yielded a significantly higher bioluminescent signal than D-luciferin at equivalent doses. nih.govmedchemexpress.com At much lower doses (20- to 30-fold less), this compound could produce comparable or even higher peak photon flux than standard D-luciferin doses. nih.govnih.govphysiology.org

A comparative study in natural infection models of leishmaniasis and African trypanosomiasis showed that this compound was highly efficacious in vivo, performing as effectively as D-luciferin at a 20-fold lower dose. mdpi.comnih.govresearchgate.net This efficacy was consistent across infections with both intracellular and extracellular parasitic organisms. mdpi.comnih.gov

In CNS imaging, this compound consistently outperformed D-luciferin, providing stronger signals and enabling detection in regions where D-luciferin failed. nih.govcapes.gov.brnih.gov The enhanced lipophilicity and lower Km value of this compound are thought to contribute to its improved accessibility to luciferase in tissues, including the brain. nih.govnih.gov

The following table summarizes some comparative findings:

Animal Model / ApplicationSubstrate ComparisonKey FindingSource
Mouse Xenograft Tumors (4T1-luc2)This compound vs. D-luciferin>10-fold higher signal with this compound at equivalent doses; comparable signal at 20-200 fold lower this compound dose. nih.govmedchemexpress.com
CNS Imaging (Brain Striatum)This compound vs. D-luciferin8.1 ± 1.5 fold higher signal with this compound at 20-fold lower dose. nih.gov
CNS Imaging (SFO and PVN)This compound vs. D-luciferin3- to 4-fold greater emission with this compound at 10- to 20-fold lower doses. nih.govphysiology.org
Intracranial Glioblastoma Xenografts (GBM6)This compound vs. D-luciferinSignificantly higher photon flux and less variability with this compound in early-stage tumors. mayo.eduaacrjournals.orgresearchgate.net
Heterotopic Glioblastoma Xenografts (GBM6)This compound vs. D-luciferinComparable signal intensity at equivalent doses. mayo.edunih.gov
Leishmaniasis and African TrypanosomiasisThis compound vs. D-luciferinEqually effective at 20-fold lower dose. mdpi.comnih.govresearchgate.net

This compound's superior performance in many in vivo applications is attributed to factors including its brain penetrance, near-infrared emission spectrum, improved cell permeability, and potentially a lower Km with firefly luciferase compared to D-luciferin. tocris.comnih.govmdpi.comnih.govnih.govrsc.org

Pharmacokinetic and Biodistribution Characteristics in Preclinical Models

Systemic Circulation Dynamics and Persistence

CycLuc1 exhibits a more sustained systemic circulation time compared to the conventional luciferase substrate, D-luciferin. nih.govresearchgate.netnih.gov This extended persistence in the bloodstream is a key advantage, as it may provide more consistent exposure to tissues expressing luciferase over the course of an imaging experiment. nih.gov

The half-life of this compound has been quantified in mice, demonstrating its longer duration in circulation. For instance, in wild-type FVB mice, the half-life of this compound was found to be approximately 29.0 minutes, which is two to three times longer than that of D-luciferin under similar conditions. nih.gov This prolonged half-life contributes to a more sustained presence in the circulation, which can enhance its imaging performance. nih.govresearchgate.net Studies in transgenic mice have also shown that this compound provides more persistent light emission following either intraperitoneal or intravenous administration. nih.gov

Table 1: Pharmacokinetic Half-Life of this compound in Mice
CompoundGenotypeHalf-Life (minutes)
This compoundWild Type (FVB)29.0
This compoundBcrp Knockout (BKO)21.1
D-luciferinWild Type (FVB)9.0
D-luciferinBcrp Knockout (BKO)9.6

Data sourced from a study involving FVB mice. nih.gov

Tissue Distribution Profile in Animal Models

Following systemic administration in mouse models, this compound demonstrates broad access to various tissues. nih.gov Its distribution has been examined in major organs including the plasma, brain, liver, kidney, heart, and intestine. nih.gov Compared to D-luciferin, this compound is reported to have a more uniform biodistribution after an intraperitoneal injection. researchgate.net

Factors Influencing Tissue Permeability

The ability of this compound to cross biological membranes and reach intracellular luciferase is governed by several factors, including its inherent chemical properties and its interaction with cellular transport systems.

A primary determinant of this compound's biodistribution is its intrinsic permeability across cell membranes. nih.govresearchgate.netnih.gov Research indicates that the limited distribution of this compound into the brain is predominantly dictated by its low intrinsic permeability across the blood-brain barrier. nih.govnih.govresearchgate.netresearchgate.net this compound was synthesized to have a higher lipophilicity compared to D-luciferin, a strategy intended to improve cell membrane permeability. nih.govmdpi.com This enhanced cell permeability, along with other factors, is believed to play a significant role in its superior performance in in vivo imaging applications. nih.gov

Efflux transporters are proteins that actively pump substrates out of cells, and they can significantly impact the tissue distribution of many compounds. The Breast Cancer Resistance Protein (BCRP or Bcrp in rodents) is a key efflux transporter at the blood-brain barrier. nih.govnih.gov

While this compound is a substrate for BCRP, this transporter plays a relatively minor role in limiting its brain distribution compared to the compound's low intrinsic permeability. nih.govnih.govresearchgate.net In vitro studies using Madin-Darby Canine Kidney II (MDCKII) cells that overexpress BCRP confirmed that this compound is actively transported. nih.gov The efflux ratio, a measure of active transport, was calculated to be 2.48, which characterizes this compound as a relatively weak or low-affinity substrate for BCRP. nih.gov

Table 2: In Vitro Permeability and BCRP Efflux of this compound
ParameterCell LineValue
Apparent Permeability (A to B) (cm/s x 10-6)MDCKII-Bcrp1.21
Apparent Permeability (B to A) (cm/s x 10-6)MDCKII-Bcrp3.00
Efflux RatioMDCKII-Bcrp2.48

Data from an in vitro bidirectional flux assay. nih.gov The A to B direction represents apical to basolateral transport (modeling transport into the brain), while B to A represents basolateral to apical transport (modeling efflux out of the brain).

Advanced Research with Cycluc1 Analogs and Derivatives

Structure-Activity Relationship (SAR) Studies for Optimized Properties

Structure-activity relationship (SAR) studies are pivotal in refining the chemical scaffold of CycLuc1 to optimize its performance for specific applications. By systematically altering its molecular structure, researchers have successfully modulated key properties such as emission wavelength and bioavailability.

A primary goal in bioluminescence imaging is to shift light emission to longer, near-infrared (NIR) wavelengths (>650 nm), which penetrate tissue more effectively. nih.gov The emission color of luciferin analogs is largely dictated by the photophysical properties of the molecule, specifically the charge distribution on the resulting oxyluciferin product. nih.gov Strategies to achieve red-shifted emission from aminoluciferin scaffolds like this compound include extending the π-conjugated system and introducing bulky, lipophilic groups. nih.govacs.org

For instance, analogs CycLuc5 and CycLuc6 were designed with a 2,2,4-trimethyl-dihydroquinoline group, a scaffold known to induce a red-shift in fluorophores. acs.org This modification successfully produced analogs with significantly longer emission wavelengths compared to this compound. acs.org Research has shown a strong correlation between the fluorescence of the luciferin substrate and the color of the resulting bioluminescence. acs.org Another analog, AkaLumine, achieved a red-shift by replacing the benzothiazole structure with a dimethylaniline moiety and extending the π-conjugation. nih.govrsc.org While this compound itself offers a modest red-shift compared to D-luciferin, these further modifications have pushed the boundaries of in vivo imaging. rsc.orgmdpi.comresearchgate.net

Table 1: Emission Wavelengths of this compound and Related Aminoluciferin Analogs

CompoundPeak Emission Wavelength (nm)Key Structural Feature
D-luciferin~578Natural Substrate
This compound599Fused Pyrrolidine Ring mdpi.comresearchgate.net
CycLuc6636Fused 2,2,4-trimethyl-dihydroquinoline acs.org
CycLuc10642Not specified
AkaLumine677 (with native FLuc)Dimethylaniline moiety, extended π-system nih.gov
NH₂-NpLH₂730 (with CBR2 mutant)Naphthyl-based luciferin nih.gov

The superior performance of this compound, particularly for imaging in the brain, is partly due to its enhanced bioavailability. nih.govresearchgate.net Compared to D-luciferin, this compound is more lipophilic, which is thought to facilitate its passage across the blood-brain barrier (BBB). nih.govresearchgate.net This allows for brighter signals from deep tissues at significantly lower substrate concentrations. nih.govresearchgate.netacs.org

Building on this principle, further modifications have been explored to enhance bioavailability. Masking the charged carboxylate group of luciferins with ester or amide "cages" has proven to be an effective strategy for increasing cell permeability. nih.gov Once inside the cell, endogenous enzymes can cleave the cage, releasing the active substrate. nih.gov Another approach involves the synthesis of related aminoluciferins with different cyclic groups. A notable example is cybLuc, which demonstrated a seven-fold higher signal in the mouse brain compared to D-luciferin, even at a 10-fold lower dose, suggesting highly efficient BBB traversal. acs.orgnih.gov These studies underscore that increasing lipophilicity and masking polar groups are effective strategies for improving the in vivo distribution and accessibility of luciferin substrates.

Table 2: Properties of this compound and Analogs Related to Bioavailability

CompoundKey Property/FindingReference
This compound Higher lipophilicity (XLogP 2.6) compared to D-luciferin (XLogP 0.9). nih.govProvides brighter signal in the brain at a 20-fold lower dose than D-luciferin. nih.govacs.orgnih.gov
cybLuc Provided 7-fold brighter bioluminescence in the mouse brain than D-luciferin. acs.orgShowed improved sensitivity and accessibility to deep brain tissues. acs.org
Caged Analogs (Ester/Amide) Masking the charged carboxylate group increases cell permeability. nih.govThe cage is removed by intracellular enzymes to release the active luciferin. nih.gov

Modifications for Red-Shifted Emission

Development of Caged Bioluminogenic Probes

Caged probes are powerful tools for studying dynamic biological processes. nih.govspiedigitallibrary.org This strategy involves chemically modifying a luciferin to render it inactive. The "cage" is a chemical moiety that can be removed by a specific biological trigger, such as an enzyme, which restores the luciferin's ability to produce light. nih.govescholarship.org This approach enables the targeted sensing of specific molecular activities in vivo. escholarship.orgnih.gov

A prime example of a caged probe is the development of enzyme-activatable this compound derivatives. escholarship.org Researchers have successfully created probes to detect the activity of specific enzymes by functionalizing the this compound scaffold with an enzyme-labile group. nih.govspiedigitallibrary.org

One of the most well-documented examples is an amide derivative of this compound designed to sense the activity of fatty acid amide hydrolase (FAAH), an enzyme of therapeutic interest for pain and anxiety. escholarship.orgnih.gov In this design, the carboxylate group of this compound is converted into an amide. escholarship.orgacs.org This "caged" molecule, often referred to as this compound-amide, is not a substrate for luciferase. escholarship.org However, in the presence of FAAH, the amide bond is hydrolyzed, releasing the active this compound carboxylate, which can then be processed by luciferase to produce light. nih.govescholarship.orgnih.gov This clever design links the bioluminescent signal directly to the activity of the target enzyme. nih.gov

The development of this compound-amide has enabled the direct visualization of endogenous FAAH activity in living mice. acs.org Because this compound and its amide derivative can effectively cross the blood-brain barrier, this probe is particularly valuable for neurobiology. spiedigitallibrary.orgescholarship.org

In practical applications, researchers have used this compound-amide to map the biodistribution of FAAH activity. acs.org Furthermore, the probe has been instrumental in evaluating the efficacy and brain permeability of FAAH inhibitors. spiedigitallibrary.orgacs.org For example, by administering this compound-amide to luciferase-expressing mice, scientists could observe a significant reduction in brain bioluminescence after treatment with a global, brain-permeable FAAH inhibitor (URB597). spiedigitallibrary.orgacs.org Conversely, treatment with a brain-impermeable inhibitor (URB937) showed inhibition in peripheral tissues but not in the brain, visually confirming the inhibitor's inability to cross the BBB. spiedigitallibrary.orgacs.org This approach provides a powerful method for assessing the pharmacodynamics of drugs targeting specific enzymes in their native biological context. acs.org

Enzyme-Activatable this compound Derivatives

Engineering of Luciferase Mutants for Enhanced Substrate Selectivity

While wild-type firefly luciferase (FLuc) can process this compound, it remains promiscuous and efficiently utilizes its natural substrate, D-luciferin. nih.govacs.org To create more specific bioluminescent systems, researchers have turned to protein engineering, modifying the luciferase enzyme itself to preferentially recognize synthetic luciferins like this compound over D-luciferin. acs.orgnih.govnih.gov

The goal is to develop mutant luciferases that are highly active with a synthetic substrate but weakly active or inactive with the natural one. nih.govnih.gov Such orthogonal pairs are essential for developing multiplexed imaging assays capable of visualizing multiple biological events in the same animal. nih.gov Research has shown that even simple point mutations in the FLuc active site can dramatically alter substrate selectivity. nih.gov For instance, the mutation L342A was found to greatly increase the apparent Km for D-luciferin while retaining high activity with aminoluciferins. nih.gov Another mutation, R218K, also confers selectivity for substrates like this compound. nih.gov

Combining these mutations can yield even greater selectivity. nih.govnews-medical.net Notably, these engineered FLuc variants often achieve selectivity through a loss of utilization of D-luciferin rather than a significant increase in brightness with the aminoluciferin analogs. nih.govacs.org This work has led to the development of luciferase-luciferin pairs with 40- to 50-fold selectivity for aminoluciferins over D-luciferin in the mouse brain, paving the way for more complex and specific in vivo imaging experiments. nih.govacs.org

Table 3: Selectivity of Engineered Firefly Luciferase (FLuc) Mutants

Luciferase MutantKey Mutation(s)Selectivity ProfileReference
R218K R218KShows selectivity for aminoluciferins (this compound, CycLuc2) over D-luciferin. nih.gov
L342A L342AGreatly increases Km for D-luciferin and ATP; confers favorable substrate selectivity for aminoluciferins. nih.gov
R218K/L342A Double MutantExhibits further selectivity for aminoluciferins over D-luciferin compared to single mutants. nih.gov
Triple Mutant R218K, L286M, S347AReported to have 10,000-fold selectivity for a synthetic aminoluciferin over D-luciferin. news-medical.net

Challenges and Future Directions in Cycluc1 Research

Further Optimization for Near-Infrared Emission and Deeper Tissue Penetration

A key challenge in in vivo BLI is the attenuation and scattering of light by biological tissues, which limits imaging depth, especially for wavelengths in the visible spectrum researchgate.netmdpi.com. CycLuc1 exhibits a red-shifted emission with a peak luminescence around 599-600 nm, which is closer to the near-infrared (NIR) window compared to the yellow-green light of native D-luciferin (peak ~560 nm) rndsystems.comcenmed.comtocris.commdpi.com. This red shift contributes to better tissue penetration nih.govresearchgate.netd-nb.infonih.gov. However, achieving true NIR emission (typically >700 nm) with luciferin-luciferase systems remains challenging mdpi.com.

Future research aims to further optimize this compound and develop new analogs with emission spectra further into the NIR range to enable even deeper tissue penetration and reduce scattering researchgate.netmdpi.commdpi.comelifesciences.orgnih.gov. This involves chemical modifications to the luciferin structure, as the emission color is influenced by the charge distribution on the oxyluciferin product acs.orgnih.gov. Efforts are also directed at engineering luciferase enzymes that can work optimally with these red-shifted substrates to maximize photon output in the desired spectral range d-nb.infoelifesciences.orgnih.govacs.orgacs.org. While some aminoluciferins have shown red-shifted peaks up to 642 nm and increased near-IR photon flux compared to D-luciferin, further pushing the emission deeper into the NIR remains an active area of research acs.org.

Development of Orthogonal Luciferin-Luciferase Systems for Multi-Component Imaging

Simultaneously imaging multiple biological events or cell populations within the same living system requires the use of orthogonal reporter systems acs.orgnih.govspiedigitallibrary.orgfrontiersin.org. Orthogonal systems consist of distinct luciferase-luciferin pairs that produce spectrally separable light signals and exhibit minimal cross-reactivity acs.orgnih.govspiedigitallibrary.orgfrontiersin.org. While this compound works effectively with firefly luciferase and its variants, the development of additional luciferin analogs that are selectively recognized by different luciferases is crucial for multi-component imaging acs.orgnih.govfrontiersin.org.

The challenge lies in creating new luciferin scaffolds that, when paired with specific engineered or naturally occurring luciferases, yield distinct and resolvable emission spectra in vivo nih.govspiedigitallibrary.orgrsc.orgresearchgate.net. This requires careful design of both the luciferin structure and the luciferase enzyme acs.orgnih.govrsc.org. Researchers are exploring different chemical scaffolds and protein engineering strategies to expand the palette of orthogonal luciferase-luciferin pairs nih.govfrontiersin.orgrsc.orgresearchgate.net. Success in this area would allow for the simultaneous tracking of multiple molecular pathways, cell types, or gene expression profiles in complex biological systems acs.orgnih.govspiedigitallibrary.orgfrontiersin.org.

Integration with Multi-modal Imaging Approaches for Comprehensive Biological Analysis

Bioluminescence imaging, while highly sensitive, typically offers lower spatial resolution compared to other imaging modalities such as magnetic resonance imaging (MRI), computed tomography (CT), or photoacoustic imaging elifesciences.orgnih.gov. Integrating BLI with these techniques can provide a more comprehensive understanding of biological processes by combining the high sensitivity of BLI for molecular events with the high spatial resolution of other modalities for anatomical context elifesciences.orgnih.govresearchgate.netresearchgate.net.

Future directions involve developing strategies to seamlessly integrate this compound-based BLI with multi-modal imaging platforms elifesciences.orgnih.govresearchgate.net. This could involve co-expressing luciferase reporters with reporters for other modalities or developing probes that can be detected by multiple imaging techniques elifesciences.orgnih.gov. Challenges include ensuring compatibility between the different imaging agents and systems, as well as developing data analysis methods that can effectively fuse the information obtained from different modalities elifesciences.orgnih.gov. Successful integration would enhance the ability to correlate molecular events with anatomical structures and physiological changes in vivo elifesciences.orgnih.gov.

Exploration of New Applications in Biological Systems

This compound's improved properties, such as enhanced brain penetration and sensitivity, open up new avenues for its application in various biological systems merckmillipore.comnih.govnih.govnih.gov. While initially characterized for general in vivo BLI and brain imaging, its potential in other challenging areas is being explored.

One area of interest is the use of this compound in studying infectious diseases, particularly those affecting deep tissues or organs that were previously difficult to image with D-luciferin researchgate.netnih.gov. Studies have already demonstrated its efficacy in detecting parasitic infections in rodent models, requiring significantly lower doses compared to D-luciferin nih.gov.

Furthermore, this compound can be functionalized to create bioluminogenic reporters that sense specific enzymatic activities or small molecules nih.govescholarship.orgnih.gov. For example, a caged version of this compound has been developed to sense fatty acid amide hydrolase (FAAH) activity nih.govescholarship.org. This approach allows for the imaging of specific biochemical events in living systems with high sensitivity nih.govescholarship.org. Future research will likely involve the design of new this compound-based bioluminogenic probes for a wider range of biological targets, expanding the utility of BLI for studying dynamic cellular processes in vivo nih.govescholarship.org. The development of tissue-specific circadian reporters and corresponding optimized substrates is also a future direction biorxiv.org.

Q & A

Q. How can researchers validate this compound’s stability under varying physiological conditions?

  • Methodology : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and assess degradation via HPLC-MS. Compare in vitro stability (serum incubation) with in vivo half-life using non-compartmental analysis (NCA) in multiple species .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.